![molecular formula C15H14ClIS B12569380 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene CAS No. 509089-04-7](/img/structure/B12569380.png)
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom at the 1-position and a sulfanyl group at the 3-position, which is further substituted with a 4-(3-iodopropyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring, replacing a leaving group such as a halide. The reaction conditions often require the presence of a strong base and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic aromatic substitution reactions are possible due to the presence of the chlorine and sulfanyl groups on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The presence of the iodine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenols or amines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The compound can act as an electrophile, allowing nucleophiles to attack the aromatic ring and replace the chlorine atom.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic attack, leading to the formation of substituted products.
Coupling Reactions: The iodine atom facilitates coupling reactions, forming new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
1-Chloro-4-{[(2E)-3-phenyl-2-propenyl]sulfanyl}benzene: Similar structure but with a different substituent on the sulfanyl group.
1-Chloro-3-phenylpropane: Lacks the sulfanyl group and iodine atom, making it less reactive in certain types of reactions.
Uniqueness
1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene is unique due to the presence of both chlorine and iodine atoms, which allows for a wide range of chemical transformations
特性
CAS番号 |
509089-04-7 |
|---|---|
分子式 |
C15H14ClIS |
分子量 |
388.7 g/mol |
IUPAC名 |
1-chloro-3-[4-(3-iodopropyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C15H14ClIS/c16-13-4-1-5-15(11-13)18-14-8-6-12(7-9-14)3-2-10-17/h1,4-9,11H,2-3,10H2 |
InChIキー |
NUOCUPZXBAFZOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)SC2=CC=C(C=C2)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)

![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)
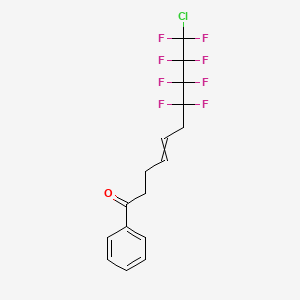
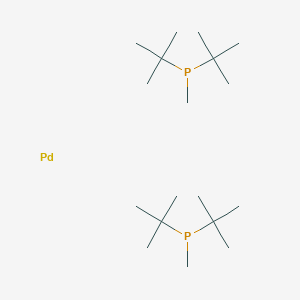
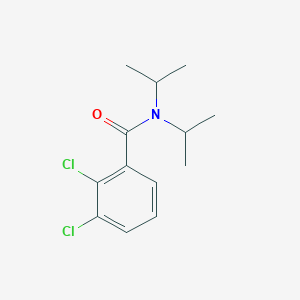
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
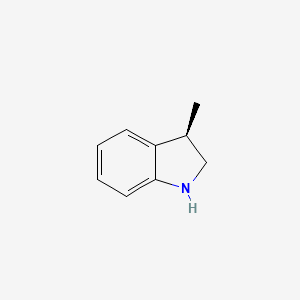

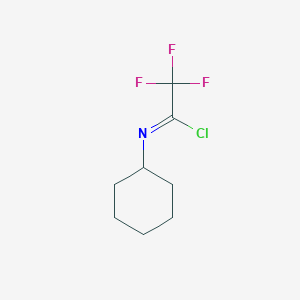
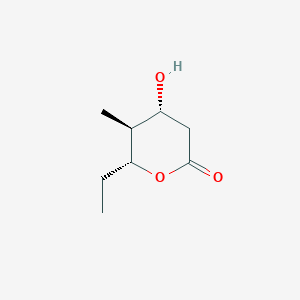
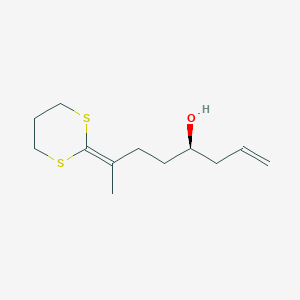
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
